molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8

(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol

Cat. No.: B2939401
CAS No.: 1573000-28-8
M. Wt: 246.73
InChI Key: SFHXNWGGDWFBBR-HNNXBMFYSA-N
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Description

(S)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral organic compound with the molecular formula C15H15ClO and a molecular weight of 246.73 . This chemical is provided with a high purity level, typically >98% . It is characterized by its specific (S) enantiomer configuration, a crucial factor for research in asymmetric synthesis and chiral chemistry . Proper storage is essential for maintaining the integrity of this product; it should be kept sealed in a dry environment at a consistent temperature of 2-8°C . Researchers can procure this compound from various global suppliers and chemical distributors, with available package sizes ranging from 250mg to 5g . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXNWGGDWFBBR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Chloropropanol Moiety: The chloropropanol moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable chloropropane derivative with a hydroxyl group.

Industrial Production Methods

Industrial production of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Mitsunobu Reaction for Pyrrolidine-2,5-dione Formation

This reaction is central to synthesizing (R)-1-(1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, a Sacubitril intermediate . The Mitsunobu conditions involve:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and succinimide.

  • Solvent : Tetrahydrofuran (THF).

  • Mechanism : DEAD activates the alcohol via oxidation, enabling nucleophilic substitution by succinimide.

Key Findings:

ConditionTemperature (°C)Reaction Time (min)Yield (%)Source
Batch synthesis06085.7
Pipelined synthesis253080.4
Pipelined synthesis156072.3
  • Steric Effects : The (S)-configuration of the starting alcohol ensures stereochemical inversion during the Mitsunobu reaction, yielding the (R)-configured product .

  • Optimization : Higher DEAD and succinimide molar ratios (1:2 vs. 1:1) improved yields by reducing side reactions .

Activation to Benzylic Chlorides

The alcohol can be activated via chlorination using SOCl₂ or concentrated HCl, forming intermediates for subsequent alkylation or elimination reactions .

Experimental Protocol :

  • Chlorination with SOCl₂ :

    • SOCl₂ (2.5 equiv, 0°C, 2 hours) converts the alcohol to a chlorosulfite intermediate, which decomposes to the benzylic chloride.

    • Yield : 68–97% for tert-butylbenzene derivatives.

  • Chlorination with HCl :

    • Concentrated HCl directly protonates the alcohol, forming a carbocation that traps Cl⁻.

    • Advantage : Avoids elimination byproducts seen with SOCl₂ .

Elimination Reactions

Under acidic or thermal conditions, the compound undergoes β-elimination to form alkenes. This side reaction competes with chlorination, particularly with bulky substituents.

Example :

  • Substrate : (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

  • Conditions : SOCl₂ activation at 0°C.

  • Product : 4-(3-Chloroprop-1-en-2-yl)-1,1'-biphenyl (13–15 mol% impurity) .

Mitigation Strategies:

  • Use HCl instead of SOCl₂ for activation to suppress elimination .

  • Lower reaction temperatures (e.g., 0°C vs. 25°C) reduce carbocation stability, minimizing alkene formation .

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents on the biphenyl ring (e.g., tert-butyl) slow reaction rates but improve selectivity for substitution over elimination .

  • Electron-Withdrawing Groups : Meta-substituents (Cl, Br) increase carbocation stability, raising elimination risks .

Scientific Research Applications

(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the chloropropanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Variations

The compound is compared to four related biphenyl derivatives (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Key Structural Features
(S)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol C₁₅H₁₅ClO Secondary alcohol, chloroalkyl Biphenyl core, (S)-chirality
1-([1,1′-Biphenyl]-4-yl)-2-bromoethan-1-one (165) C₁₄H₁₁BrO Ketone, bromoalkyl Biphenyl core, brominated α-carbon
1-([1,1'-Biphenyl]-4-yl)ethan-1-one (93) C₁₄H₁₂O Ketone Biphenyl core, acetyl group
1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione (100) C₂₆H₁₈O₂ Diketone Two biphenyl-linked ketones
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid C₂₀H₂₂ClNO₄ Carboxylic acid, ester, amine Biphenyl core, branched chain with stereochemistry

Physicochemical Properties and Reactivity

  • Polarity : The hydroxyl and chloro groups in the target compound enhance polarity compared to ketones (93, 100) and brominated derivative (165), impacting solubility and chromatographic behavior.
  • Reactivity : The bromo group in compound 165 is more reactive in nucleophilic substitutions than the chloro group in the target compound . Ketones (93, 100) undergo condensation reactions, unlike alcohols or carboxylic acids .
  • Molecular Weight : The target compound (246.73 g/mol) is lighter than the diketone 100 (354.43 g/mol) and the carboxylic acid derivative (375.85 g/mol) .

Research Findings and Challenges

  • Stereochemical Sensitivity : The (S)-configuration in the target compound and the carboxylic acid derivative () underscores the importance of chiral resolution techniques in pharmaceutical manufacturing .
  • Stability Issues : The target compound’s refrigeration requirement contrasts with the room-temperature stability of ketones like 93 and 100, indicating higher susceptibility to degradation .
  • Synthetic Complexity : Brominated and diketone derivatives are easier to synthesize in high yields compared to enantiomerically pure alcohols or carboxylic acids .

Q & A

Q. What synthetic methodologies are recommended for (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol?

The synthesis can be approached via a two-step strategy:

  • Biphenyl formation : Utilize Suzuki-Miyaura cross-coupling to construct the [1,1'-biphenyl] core, as demonstrated in analogous protocols for aryl coupling reactions .
  • Chloropropanol introduction : Employ nucleophilic substitution using 1,3-dichloropropan-2-ol under basic conditions, where the thiolate or hydroxyl group attacks the electrophilic carbon, as seen in structurally related compounds . Key considerations: Solvent choice (e.g., THF or DMF), catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling), and temperature control to minimize side reactions.

Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed?

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as applied to biphenyl derivatives in crystallographic studies .
  • Chiral HPLC or NMR : Use chiral stationary phases or derivatization with chiral auxiliaries (e.g., Mosher’s reagent) to assess enantiomeric excess .
  • Optical rotation : Compare experimental values with literature data for analogous chiral alcohols .

Q. What safety protocols are essential during handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Thermal stability : Avoid heat sources, as chlorinated compounds may decompose exothermically .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, particularly during chlorination steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?

  • Chiral catalysts : Test palladium complexes with BINAP or Josiphos ligands during Suzuki coupling to induce stereocontrol in biphenyl formation .
  • Kinetic resolution : Employ enzymatic catalysts (e.g., lipases) during the final substitution step to favor the (S)-enantiomer, as demonstrated for secondary alcohols .
  • Solvent effects : Screen polar aprotic solvents (e.g., DMSO) to stabilize transition states and improve selectivity .

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